3-(1,3-Benzothiazol-2-yl)propan-1-amine

Catalog No.
S680615
CAS No.
51124-73-3
M.F
C10H12N2S
M. Wt
192.28 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-(1,3-Benzothiazol-2-yl)propan-1-amine

CAS Number

51124-73-3

Product Name

3-(1,3-Benzothiazol-2-yl)propan-1-amine

IUPAC Name

3-(1,3-benzothiazol-2-yl)propan-1-amine

Molecular Formula

C10H12N2S

Molecular Weight

192.28 g/mol

InChI

InChI=1S/C10H12N2S/c11-7-3-6-10-12-8-4-1-2-5-9(8)13-10/h1-2,4-5H,3,6-7,11H2

InChI Key

DJRGJNBEQJJKMJ-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)N=C(S2)CCCN

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)CCCN

3-(1,3-Benzothiazol-2-yl)propan-1-amine is a chemical compound characterized by the molecular formula C10H12N2S. This compound is a derivative of benzothiazole, a heterocyclic structure that incorporates both sulfur and nitrogen atoms. Benzothiazole derivatives are recognized for their diverse biological activities, making them significant in medicinal chemistry and various industrial applications. The specific structure of 3-(1,3-Benzothiazol-2-yl)propan-1-amine contributes to its unique properties and potential applications.

  • Oxidation: The compound can be oxidized to form sulfoxides or sulfones using agents like hydrogen peroxide or m-chloroperbenzoic acid.
  • Reduction: Reduction reactions can yield the corresponding amine or thiol derivatives, typically utilizing reducing agents such as lithium aluminum hydride or sodium borohydride.
  • Substitution: Nucleophilic substitution reactions allow for the introduction of various functional groups onto the benzothiazole ring, often employing alkyl halides or acyl chlorides as reagents.

These reactions enable the modification of the compound for various applications in research and industry.

The biological activities of 3-(1,3-Benzothiazol-2-yl)propan-1-amine are notable, particularly in the fields of antimicrobial and anticancer research. The compound has demonstrated:

  • Antimicrobial Properties: It exhibits effectiveness against various bacterial strains by inhibiting essential cellular processes.
  • Anticancer Activity: Research indicates that it may induce apoptosis (programmed cell death) in cancer cells through specific signaling pathway activation.
  • Anti-inflammatory Effects: The compound also shows potential in treating inflammatory disorders, further broadening its therapeutic applications .

The synthesis of 3-(1,3-Benzothiazol-2-yl)propan-1-amine typically involves:

  • Condensation Reaction: The reaction between 2-aminobenzenethiol and an aldehyde or ketone forms an intermediate compound.
  • Cyclization: This intermediate undergoes cyclization to yield the final product.

A common synthetic route involves using 2-aminobenzenethiol with 3-chloropropanal under basic conditions. Industrial production may utilize continuous flow reactors and optimized conditions to enhance yield and efficiency, incorporating green chemistry principles where possible .

3-(1,3-Benzothiazol-2-yl)propan-1-amine finds applications across several fields:

  • Medicinal Chemistry: It is investigated for potential therapeutic uses against cancer and bacterial infections.
  • Material Science: The compound is utilized in developing materials with specific properties such as fluorescence and electroluminescence.
  • Coordination Chemistry: It serves as a ligand in various coordination complexes.

These diverse applications underscore its significance in scientific research and industry.

Studies on the interaction of 3-(1,3-Benzothiazol-2-yl)propan-1-amine with biological targets reveal its mechanism of action. For instance, its antimicrobial activity is linked to interference with bacterial growth processes. In cancer studies, it has been shown to activate pathways that lead to apoptosis in malignant cells . These interactions highlight the compound's potential as a lead structure for drug development.

Several compounds share structural characteristics with 3-(1,3-Benzothiazol-2-yl)propan-1-amine. Here is a comparison highlighting their uniqueness:

Compound NameStructure FeaturesBiological Activity
2-AminobenzothiazoleBasic benzothiazole structurePrecursor for various derivatives
2-MercaptobenzothiazoleContains a thiol groupUsed as a vulcanization accelerator
6-Methyl-2-benzothiazolamineMethyl substitution on benzothiazoleKnown for antimicrobial properties

Uniqueness of 3-(1,3-Benzothiazol-2-yl)propan-1-amine

The unique structural features of 3-(1,3-Benzothiazol-2-yl)propan-1-amine confer distinct biological activities and reactivity. Its ability to undergo diverse chemical transformations makes it valuable for scientific research and industrial applications .

XLogP3

2.3

Wikipedia

3-(1,3-Benzothiazol-2-yl)propan-1-amine

Dates

Last modified: 08-15-2023

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